molecular formula C29H27NO4S B6035080 ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6035080
M. Wt: 485.6 g/mol
InChI Key: GUTDARHVEICDSK-LGSKZASQSA-N
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Description

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism by which ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups and structural complexity

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-13-7-20(3)8-14-23)17-21-11-15-24(16-12-21)34-18-22-9-5-19(2)6-10-22/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDARHVEICDSK-LGSKZASQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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